molecular formula C18H39O3P B1596545 Diethyl 1-Tetradecylphosphonate CAS No. 5191-09-3

Diethyl 1-Tetradecylphosphonate

Cat. No. B1596545
CAS RN: 5191-09-3
M. Wt: 334.5 g/mol
InChI Key: CPWIYYOBPHXJIA-UHFFFAOYSA-N
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Patent
US05010059

Procedure details

100 g (590 mmol) of triethyl phosphite and 164 g (590 mmol) of 1-bromotetradecane are heated on a column connected to a descending condenser. Bromoethane distills out at a bath temperature of 170° C.; the mixture is then distilled under high vacuum, resulting in the product of boiling point 145° C./0.03 mmHg which is pure by 1H NMR.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:25]([P:1]([O:2][CH2:3][CH3:4])(=[O:5])[O:8][CH2:9][CH3:10])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
164 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connected to a descending condenser
DISTILLATION
Type
DISTILLATION
Details
Bromoethane distills out at a bath temperature of 170° C.
DISTILLATION
Type
DISTILLATION
Details
the mixture is then distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
resulting in the product of boiling point 145° C./0.03 mmHg which

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.